molecular formula C14H9ClN2O B5781524 3-chloro-N-(4-cyanophenyl)benzamide

3-chloro-N-(4-cyanophenyl)benzamide

Cat. No.: B5781524
M. Wt: 256.68 g/mol
InChI Key: BRNIJAKSEHLNCI-UHFFFAOYSA-N
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Description

3-chloro-N-(4-cyanophenyl)benzamide is an organic compound with the molecular formula C14H9ClN2O It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 3-position and a cyano group at the 4-position of the phenyl ring attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-cyanophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-cyanophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 3-chloro-N-(4-aminophenyl)benzamide.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-chloro-N-(4-cyanophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-cyanophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and chlorine groups can influence its binding affinity and specificity towards these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-chlorophenyl)benzamide
  • 4-chloro-N-(3-cyanophenyl)benzamide
  • N-(4-cyanophenyl)benzamide

Uniqueness

3-chloro-N-(4-cyanophenyl)benzamide is unique due to the specific positioning of the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-chloro-N-(4-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-3-1-2-11(8-12)14(18)17-13-6-4-10(9-16)5-7-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNIJAKSEHLNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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